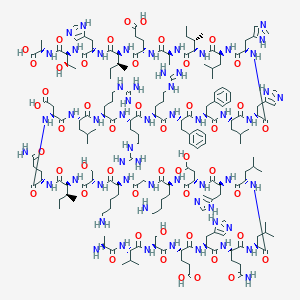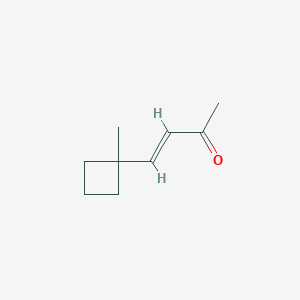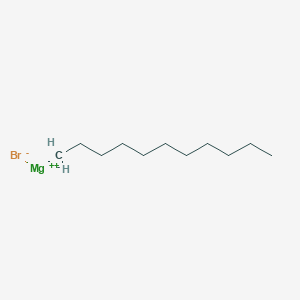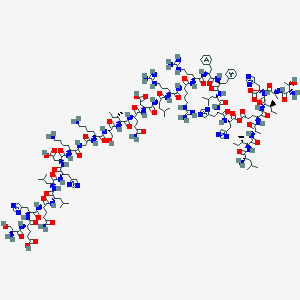![molecular formula C9H9Br2N5O2S B054938 4,5-Dibromo-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide CAS No. 113588-97-9](/img/structure/B54938.png)
4,5-Dibromo-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dibromo-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology. This compound is commonly referred to as DTT and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
DTT has been extensively studied for its potential applications in medicine and biotechnology. It has been shown to have anticancer properties and has been used in the development of cancer treatments. Additionally, DTT has been used in the development of biosensors for the detection of various analytes, including glucose and hydrogen peroxide. DTT has also been studied for its potential applications in organic electronics, including the development of organic field-effect transistors.
Wirkmechanismus
The mechanism of action of DTT is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell signaling pathways. DTT has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and differentiation. Additionally, DTT has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins.
Biochemische Und Physiologische Effekte
DTT has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit cancer cell proliferation. Additionally, DTT has been shown to have antioxidant properties and to protect cells from oxidative stress. DTT has also been shown to have anti-inflammatory properties and to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DTT in lab experiments is its high yield synthesis method. Additionally, DTT has been extensively studied and its properties are well understood. However, one limitation of using DTT in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on DTT. One area of research is the development of DTT-based cancer treatments. Additionally, DTT could be used in the development of biosensors for the detection of various analytes. Further research is also needed to fully understand the mechanism of action of DTT and its potential applications in organic electronics. Finally, research is needed to determine the potential toxicity of DTT and its safety for use in various applications.
Synthesemethoden
DTT can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction and the Sonogashira coupling reaction. The Suzuki-Miyaura cross-coupling reaction involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst. The Sonogashira coupling reaction involves the reaction of an aryl halide with a terminal alkyne in the presence of a copper catalyst. Both methods have been used to synthesize DTT with high yields.
Eigenschaften
CAS-Nummer |
113588-97-9 |
|---|---|
Produktname |
4,5-Dibromo-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide |
Molekularformel |
C9H9Br2N5O2S |
Molekulargewicht |
411.08 g/mol |
IUPAC-Name |
4,5-dibromo-3-propan-2-yloxy-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C9H9Br2N5O2S/c1-3(2)18-5-4(10)7(11)19-6(5)8(17)12-9-13-15-16-14-9/h3H,1-2H3,(H2,12,13,14,15,16,17) |
InChI-Schlüssel |
JMCULHCTSVICNU-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(SC(=C1Br)Br)C(=O)NC2=NNN=N2 |
Kanonische SMILES |
CC(C)OC1=C(SC(=C1Br)Br)C(=O)NC2=NNN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



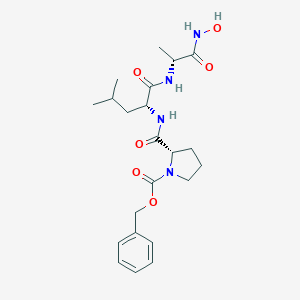
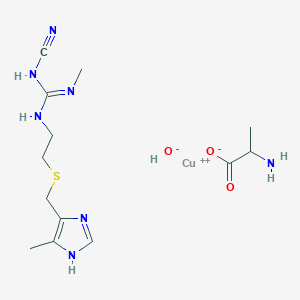
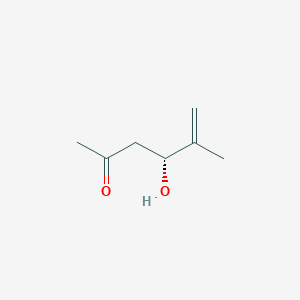
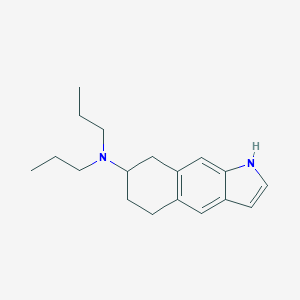
![4-[2-Bromo-1-(4-hydroxyphenyl)-2-phenylethyl]phenol](/img/structure/B54864.png)
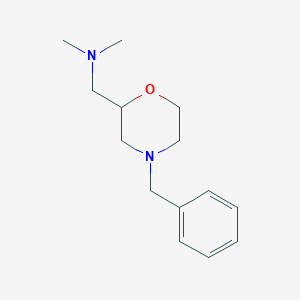
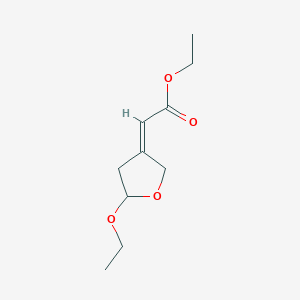

![3-(2-Methylprop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B54876.png)
